Thymidine-A,A,A,6-D4

Overview

Description

Thymidine-d4 is a deuterated form of thymidine, a pyrimidine nucleoside composed of a deoxyribose sugar and thymine base. This compound is often used as an internal standard for the quantification of thymidine by gas chromatography or liquid chromatography-mass spectrometry. Thymidine-d4 is particularly valuable in research due to its stability and ability to be incorporated into DNA, making it a useful tool in various scientific studies .

Mechanism of Action

Target of Action

Thymidine-A,A,A,6-D4, an analogue of thymidine, primarily targets several enzymes. These include Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, Thymidine kinase 2, mitochondrial, Nucleoside-specific channel-forming protein tsx, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell proliferation .

Mode of Action

This compound interacts with its targets by acting as a substrate . It is activated by phosphorylation to its active form . This compound prevents viral replication by inhibiting early events in the viral life cycle .

Biochemical Pathways

This compound affects the pyrimidine salvage pathway, which is essential for DNA synthesis . It is phosphorylated by Thymidine kinase 2 (TK2) in mitochondria to form deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of the DNA-building block, thymidylate .

Pharmacokinetics

It is known that the compound is activated by phosphorylation . More research is needed to fully understand the absorption, distribution, metabolism, and excretion of this compound.

Result of Action

This compound has been shown to inhibit the synthesis of viral DNA and to inhibit the incorporation of thymidine into newly synthesized DNA . It also inhibits telbivudine resistance mutations in vitro .

Biochemical Analysis

Biochemical Properties

Thymidine-A,A,A,6-D4 plays a crucial role in biochemical reactions, particularly in DNA synthesis and repair. It is phosphorylated by thymidine kinase 2 (TK2) in mitochondria to form deoxythymidine monophosphate (dTMP) . This phosphorylation is essential for the incorporation of thymidine into DNA. This compound interacts with various enzymes, including thymidine kinase, which catalyzes the phosphorylation, and thymidylate synthase, which converts dTMP to deoxythymidine triphosphate (dTTP), a building block for DNA synthesis.

Cellular Effects

This compound influences various cellular processes, including DNA replication and repair. It affects cell function by providing the necessary nucleotides for DNA synthesis, which is crucial for cell proliferation. The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by ensuring the availability of thymidine for DNA synthesis and repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its incorporation into DNA. The compound is phosphorylated to dTMP and further to dTTP, which is then incorporated into the DNA strand during replication. This incorporation is essential for maintaining the integrity and stability of the DNA molecule. This compound also interacts with thymidine phosphorylase, which plays a role in thymidine catabolism and can supply carbon for the glycolytic pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thymidine and its derivatives can be catabolized to lactate in tumor xenografts, indicating that the compound’s effects can persist over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound supports DNA synthesis and repair, promoting cell proliferation. At higher doses, it may exhibit toxic or adverse effects, including disruption of DNA synthesis and potential cytotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyrimidine salvage pathway. It interacts with enzymes such as thymidine kinase and thymidylate synthase, which are crucial for its phosphorylation and incorporation into DNA. The compound also affects metabolic flux and metabolite levels by providing the necessary nucleotides for DNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. The compound’s distribution is essential for its incorporation into DNA and its subsequent effects on cellular function .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the nucleus and mitochondria. Its activity and function are influenced by its localization, as it needs to be in proximity to the DNA synthesis machinery. Targeting signals and post-translational modifications may direct the compound to specific compartments, ensuring its effective incorporation into DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thymidine-d4 is synthesized through the deuteration of thymidine. The process involves the replacement of hydrogen atoms in the thymidine molecule with deuterium atoms. This can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions typically involve the use of a deuterium source, a catalyst, and specific temperature and pressure settings to ensure the efficient incorporation of deuterium into the thymidine molecule .

Industrial Production Methods

Industrial production of thymidine-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in controlled environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Thymidine-d4 undergoes various chemical reactions, including:

Oxidation: Thymidine-d4 can be oxidized to form thymine and other oxidation products.

Reduction: Reduction reactions can convert thymidine-d4 into its corresponding deoxyribose derivatives.

Substitution: Thymidine-d4 can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions include deoxyribose derivatives, thymine, and various substituted thymidine compounds. These products are often used in further research and applications in biochemistry and molecular biology .

Scientific Research Applications

Thymidine-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of thymidine and related compounds.

Biology: Incorporated into DNA to study DNA synthesis, replication, and repair mechanisms.

Medicine: Used in the development of antiviral drugs and as a marker in cell proliferation assays.

Industry: Employed in the production of labeled nucleotides for various biochemical assays and research

Comparison with Similar Compounds

Similar Compounds

Thymidine: The non-deuterated form of thymidine, commonly used in DNA synthesis studies.

5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label proliferating cells in vivo.

5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for tagging and imaging DNA within cells

Uniqueness of Thymidine-d4

Thymidine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. Unlike other thymidine analogs, thymidine-d4 does not interfere with DNA synthesis and can be used as a reliable internal standard in various biochemical assays .

Biological Activity

Thymidine-A,A,A,6-D4, a deuterated analogue of thymidine, is widely recognized for its role in DNA synthesis and cellular metabolism. Its unique isotopic labeling allows for detailed tracking in biological systems, making it a valuable tool in biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and applications in scientific studies.

Target Enzymes

this compound primarily interacts with several key enzymes involved in nucleotide metabolism:

- Thymidylate Kinase (TK) : Catalyzes the phosphorylation of thymidine to thymidine monophosphate (dTMP).

- Thymidine Kinase 2 (TK2) : A mitochondrial enzyme that phosphorylates deoxythymidine to dTMP.

- Uridine Phosphorylase : Involved in the salvage pathway for nucleotides.

- Nucleoside-specific Channel-forming Protein (tsx) : Facilitates nucleoside transport across cell membranes.

These interactions are crucial for its incorporation into DNA during replication and repair processes.

Mode of Action

this compound acts as a substrate for these enzymes, leading to its phosphorylation and subsequent integration into newly synthesized DNA. This incorporation not only influences the stability of the DNA structure but also impacts gene expression and cellular signaling pathways essential for cell proliferation and survival.

Biochemical Pathways

This compound plays a significant role in the pyrimidine salvage pathway , which is vital for synthesizing nucleotides necessary for DNA replication. The compound's activation through phosphorylation allows it to participate effectively in these biochemical reactions.

Cellular Effects

Impact on DNA Synthesis

Research indicates that this compound significantly influences DNA synthesis rates. It can be incorporated into DNA strands during replication, allowing scientists to track cellular proliferation through isotopic labeling techniques. This property is particularly useful in studies assessing cell cycle dynamics and metabolic activity .

Gene Expression and Cellular Signaling

The presence of this compound affects gene expression by ensuring an adequate supply of nucleotides for DNA synthesis. Furthermore, it plays a role in various signaling pathways that regulate cellular metabolism and function.

Applications in Research

This compound is utilized in various research contexts:

- Cell Proliferation Studies : By incorporating this compound into DNA, researchers can measure proliferation rates in different cell types under various conditions.

- Metabolic Tracing : The isotopic label allows for tracking thymidine metabolism within cells and organisms, providing insights into nucleotide transport and utilization.

- Therapeutic Research : Its ability to inhibit viral DNA synthesis positions this compound as a potential candidate in antiviral therapies.

Case Study 1: Antiviral Activity

In a study examining the effects of this compound on viral infections, researchers found that its incorporation into viral genomes inhibited replication. This property was attributed to its competition with natural thymidine during viral DNA synthesis, demonstrating its potential as an antiviral agent.

Case Study 2: Cancer Research

This compound has been employed in cancer research to assess tumor cell proliferation. By measuring the incorporation rates of this compound into DNA of cancer cells treated with various chemotherapeutics, researchers could evaluate treatment efficacy and cellular response mechanisms .

Properties

IUPAC Name |

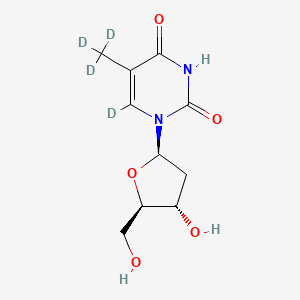

6-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-BTDYSWPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.